![molecular formula C23H19Cl2N3O3 B2845030 N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide CAS No. 1203331-89-8](/img/structure/B2845030.png)
N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not detailed in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not explicitly provided in the sources retrieved .Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide have been studied for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression regulation. HDAC inhibitors like MS-275 show promise in treating various cancers by inducing tumor cell cycle arrest, differentiation, and apoptosis. A Phase I study highlighted the potential of MS-275, an HDAC inhibitor, in patients with refractory solid tumors and lymphomas, noting its well-tolerated nature and biologically relevant plasma concentrations, suggesting antitumor activity (Gore et al., 2008).
Activation of Waste-Nitrogen Excretion Pathways
N-carbamylglutamate (NCG) and related carbamoyl compounds have been explored for their utility in treating hyperammonemia in conditions like methylmalonic aciduria (MMA). NCG's ability to rapidly decrease plasma ammonia levels in a neonate with MMA without the invasive conventional ammonia-lowering therapeutic options underscores its potential in managing acute neonatal hyperammonaemia (Yap et al., 2016).
Chemoprevention of Breast Cancer
Retinoids, which share a functional moiety with N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide, have been investigated for their chemopreventive effects in breast cancer. Fenretinide (4-HPR), a synthetic retinoid, has been shown to reduce the incidence of experimental tumors in animal models and is characterized by its preferential accumulation in breast tissue over the liver. A phase III study aimed to evaluate the effectiveness of 4-HPR in preventing contralateral primary tumors in women previously treated for breast cancer, highlighting the potential of retinoids in breast cancer chemoprevention (Veronesi et al., 1992).
Safety and Hazards
properties
IUPAC Name |
N-[4-(2-benzamidoethylcarbamoyl)phenyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3/c24-19-11-8-17(14-20(19)25)23(31)28-18-9-6-16(7-10-18)22(30)27-13-12-26-21(29)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVTPUZPYSMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide |
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